molecular formula C27H19F4N3O2S B10916874 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10916874
M. Wt: 525.5 g/mol
InChI Key: JLFJJWQFZTVOPS-UHFFFAOYSA-N
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Description

2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple difluoromethoxy groups

Preparation Methods

The synthesis of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the pyrazole and thiazole rings through cyclization reactions, followed by the introduction of difluoromethoxy groups via nucleophilic substitution reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may target the pyrazole or thiazole rings, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used, but may include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: Its structure suggests potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may make it useful in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

These compounds share structural similarities but differ in the specific functional groups and ring systems present. The uniqueness of 2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-5-methyl-4-phenyl-1,3-thiazole lies in its combination of pyrazole and thiazole rings with difluoromethoxy substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H19F4N3O2S

Molecular Weight

525.5 g/mol

IUPAC Name

2-[3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H19F4N3O2S/c1-16-24(19-5-3-2-4-6-19)32-27(37-16)34-23(18-9-13-21(14-10-18)36-26(30)31)15-22(33-34)17-7-11-20(12-8-17)35-25(28)29/h2-15,25-26H,1H3

InChI Key

JLFJJWQFZTVOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F)C5=CC=CC=C5

Origin of Product

United States

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